molecular formula C3H8O2 B8614606 1-Methoxyethanol

1-Methoxyethanol

Cat. No. B8614606
M. Wt: 76.09 g/mol
InChI Key: GEGLCBTXYBXOJA-UHFFFAOYSA-N
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Patent
US05037992

Procedure details

In the most preferred embodiment of the present invention, equimolar quantities of sodium methoxyethyl sulfate and oleyl alcohol are reacted in the presence of catalytic quantities of sulfuric acid at ambient temperature to form sodium oleyl sulfate and methoxyethanol. This reaction proceeds as follows: ##STR2##
Name
sodium methoxyethyl sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O-:9])([O:4][CH2:5][CH2:6][O:7][CH3:8])(=[O:3])=[O:2].[Na+:10].[CH2:11]([OH:29])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]/[CH:19]=[CH:20]\[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]CC.S(=O)(=O)(O)O>>[S:1]([O-:9])([O:4][CH2:5][CH2:6][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]/[CH:17]=[CH:18]\[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])(=[O:3])=[O:2].[Na+:10].[CH3:8][O:7][CH:6]([OH:29])[CH3:5] |f:0.1,4.5|

Inputs

Step One
Name
sodium methoxyethyl sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCCOC)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(OCCCCCCCC\C=C/CCCCCCCC)[O-].[Na+]
Name
Type
product
Smiles
COC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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